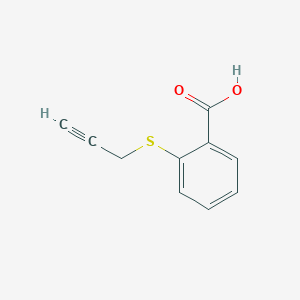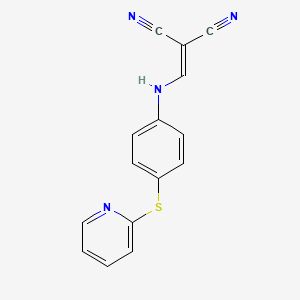
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid
Vue d'ensemble
Description
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is a chemical compound with the molecular formula C10H8O2S . It has a molecular weight of 192.24 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is 1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis
2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is used as a reactant in the preparation and herbicidal efficacy of racemic and homochiral diacyl derivatives of propylene diamine .Physical And Chemical Properties Analysis
The melting point of 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid is 127-129 °C . The predicted boiling point is 318.2±27.0 °C , and the predicted density is 1.28±0.1 g/cm3 . The predicted pKa value is 3.43±0.36 .Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
A variety of chemical synthesis methods and derivative compounds involving 2-(prop-2-yn-1-ylsulfanyl)benzoic acid have been explored. These include the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives, which have potential biological activity. The reaction process involves nucleophilic substitution and oxidation to achieve the desired derivatives, suggesting the compound's role in creating biologically active molecules (Abbas, 2015). Additionally, the synthesis of (1H-pyrrol-2-ylsulfanyl)alkanoic acids demonstrates the compound's utility in generating novel organic molecules through reactions involving thiourea, iodine, and halogen-substituted alkanoic acids (Rudyakova et al., 2008).
Catalysis and Material Science
The compound's utility extends to catalysis and material science, where it's used in the synthesis of coordination polymers and as a ligand in metal complexes. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates were synthesized, highlighting the compound's role in developing materials with potential photophysical properties (Sivakumar et al., 2011). This showcases the application of such compounds in the design of new materials with desirable optical characteristics.
Environmental and Biological Studies
Benzoic acid and its derivatives, including 2-(prop-2-yn-1-ylsulfanyl)benzoic acid, are studied for their occurrence in natural environments and potential biological activities. A critical review on benzoic acid derivatives discusses their natural occurrence, uses, and public health concerns due to their widespread presence in foods and the environment (del Olmo et al., 2017). This highlights the importance of understanding the environmental impact and biological effects of such compounds.
Pharmaceutical Research
The compound's derivatives have been investigated for their potential antimicrobial and cytotoxic activities, demonstrating the relevance of 2-(prop-2-yn-1-ylsulfanyl)benzoic acid in pharmaceutical research. Synthesis of 2-Mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents showcases the compound's utility in creating bioactive molecules for therapeutic applications (Devi et al., 2022).
Safety and Hazards
The safety information for 2-(Prop-2-yn-1-ylsulfanyl)benzoic acid includes several hazard codes: H302, H312, and H332 . These codes indicate that the compound is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
2-prop-2-ynylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLWCSQPKMQSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2809354.png)
![(1S,5R,6S)-rel-8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2809355.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]propanamide](/img/structure/B2809362.png)
![2-[[(E)-2-Phenylethenyl]sulfonylamino]-N-[4-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B2809364.png)
![Cyclohexyl cyano[3-(piperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2809365.png)

![6-(3-Chloro-4-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2809367.png)
![2-Ethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2809368.png)


![1-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B2809372.png)